2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
The compound 2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused bicyclic core (pyrimidine and thiazine rings) with multiple substituents:
- A 3-methoxyphenyl group at position 6.
- A methyl group at position 7.
- A 4-oxo (keto) group at position 4.
- A 2-methoxyethyl ester at position 7.
While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimido-oxazines and related thiazine carboxylates) suggest that its synthesis likely involves multi-component reactions or stepwise cyclization strategies, as seen in similar systems . The 2-methoxyethyl ester group may enhance solubility compared to simpler alkyl esters, while the 3-methoxyphenyl substituent could influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
2-methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-16(18(23)26-9-8-24-2)17(13-5-4-6-14(11-13)25-3)21-15(22)7-10-27-19(21)20-12/h4-6,11,17H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSSYNWKXIHVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 496.59 g/mol. It features a complex heterocyclic structure that includes both thiazine and pyrimidine rings, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of thiazine compounds exhibit notable anticancer properties. For instance, studies have shown that similar thiazine derivatives can induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of cell cycle progression and the activation of apoptotic pathways.
Antibacterial Properties
The compound has also demonstrated antibacterial activity against several pathogens. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been documented, showcasing the compound's potential as an antibacterial agent.
Case Studies
- Cytotoxic Effects : A study conducted on a series of thiazine derivatives revealed moderate to good cytotoxic activity against MCF-7 breast cancer cells. The IC50 values ranged from 30 to 40 µg/mL for various derivatives, indicating promising anticancer potential .
- Antibacterial Activity : Another investigation highlighted the antibacterial efficacy of related thiazine compounds against Staphylococcus aureus and Escherichia coli, with MIC values reported between 15 to 62 µg/mL .
The biological activity of this compound is believed to involve:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Key Observations :
Substituent Effects on Reactivity and Stability
Ester Groups:
- 2-Methoxyethyl ester (target): Likely improves solubility in polar solvents compared to ethyl or allyl esters (e.g., compound 256 uses ethyl ester) .
Aryl Substituents:
- 3-Methoxyphenyl (target) vs. 4-chlorophenyl (compound 3): Methoxy groups are electron-donating, enhancing resonance stabilization, whereas chloro groups are electron-withdrawing, increasing electrophilicity .
Functional Groups:
Physicochemical and Structural Properties
Crystallographic Insights (from Analogous Thiazine Derivatives):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
